molecular formula C16H20N2O2 B11769701 6-(5-Hydroxy-3,4,6-trimethylpyridin-2(1H)-ylidene)-2,4,5-trimethylpyridin-3(6H)-one CAS No. 64604-96-2

6-(5-Hydroxy-3,4,6-trimethylpyridin-2(1H)-ylidene)-2,4,5-trimethylpyridin-3(6H)-one

Cat. No.: B11769701
CAS No.: 64604-96-2
M. Wt: 272.34 g/mol
InChI Key: KKTMNCJEUSHGIY-UHFFFAOYSA-N
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Description

3,3’,4,4’,6,6’-Hexamethyl-[2,2’-bipyridine]-5,5’-diol is an organic compound with a unique structure characterized by two pyridine rings connected by a single bond, each substituted with three methyl groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,4,4’,6,6’-Hexamethyl-[2,2’-bipyridine]-5,5’-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,2’-bipyridine, which is then methylated at the 3,3’,4,4’,6,6’ positions using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.

    Hydroxylation: The methylated bipyridine is then subjected to hydroxylation at the 5,5’ positions using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3’,4,4’,6,6’-Hexamethyl-[2,2’-bipyridine]-5,5’-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted bipyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3’,4,4’,6,6’-Hexamethyl-[2,2’-bipyridine]-5,5’-diol has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.

    Biology: The compound is investigated for its potential as an antioxidant due to its hydroxyl groups.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the synthesis of advanced materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism by which 3,3’,4,4’,6,6’-Hexamethyl-[2,2’-bipyridine]-5,5’-diol exerts its effects involves its ability to chelate metal ions, thereby influencing various biochemical pathways. The hydroxyl groups can donate electrons, making the compound an effective antioxidant. Additionally, its interaction with molecular targets such as enzymes and receptors can modulate cellular processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,3,3’,6,6’-Hexamethyl-[1,1’-biphenyl]-4,4’-diol
  • 6,6’-Dimethyl-2,2’-bipyridine
  • 4,4’-Bipyridine derivatives

Uniqueness

3,3’,4,4’,6,6’-Hexamethyl-[2,2’-bipyridine]-5,5’-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple methyl groups and hydroxyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

64604-96-2

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

6-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)-2,4,5-trimethylpyridin-3-ol

InChI

InChI=1S/C16H20N2O2/c1-7-9(3)15(19)11(5)17-13(7)14-8(2)10(4)16(20)12(6)18-14/h19-20H,1-6H3

InChI Key

KKTMNCJEUSHGIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1O)C)C2=NC(=C(C(=C2C)C)O)C)C

Origin of Product

United States

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